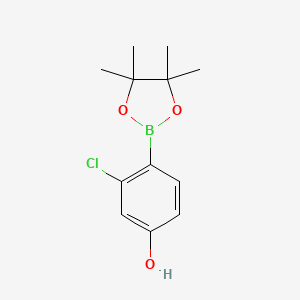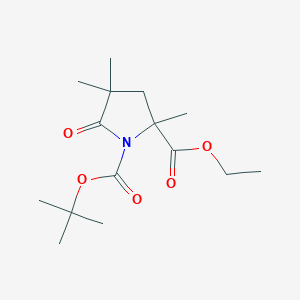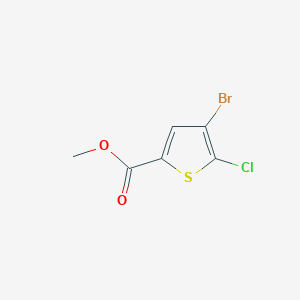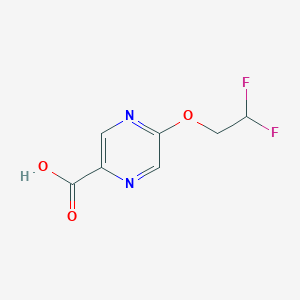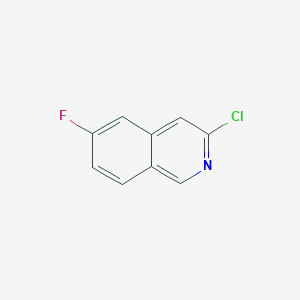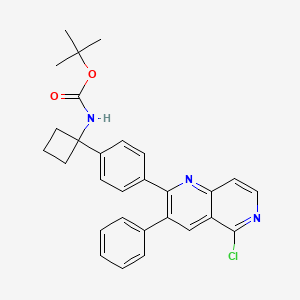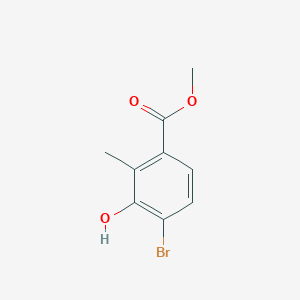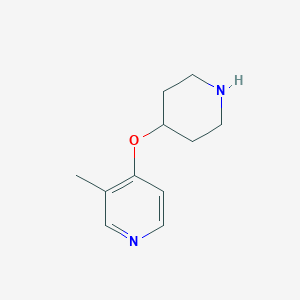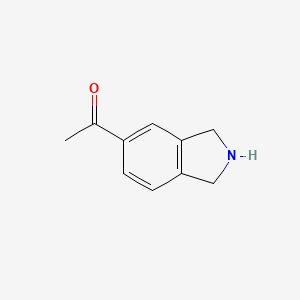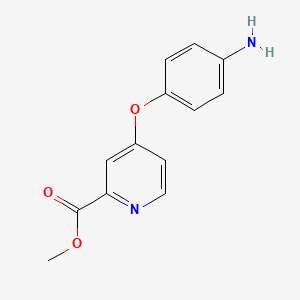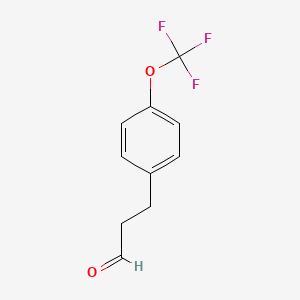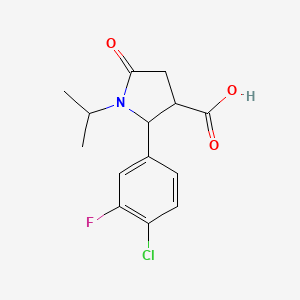
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound (e.g., organic, inorganic, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).
Synthesis Analysis
This would involve a detailed review of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and yield. The analysis might also discuss the advantages and disadvantages of the synthesis method.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a review of the chemical reactions that the compound undergoes. It would include the reactants, products, and conditions of the reactions. The analysis might also discuss the mechanism of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure.Scientific Research Applications
Antioxidant Activity
A study focused on the synthesis of derivatives similar to the queried compound, exploring their antioxidant activities. Compounds with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents were synthesized and evaluated for their antioxidant potential using DPPH radical scavenging method and reducing power assay. Some of these derivatives showed potent antioxidant activities, surpassing that of well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
Anticancer Activity
Research has been conducted on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for many biologically active anticancer drugs. The study established a rapid and efficient synthesis method for this compound, which could potentially contribute to the development of new anticancer medications (Jianqing Zhang et al., 2019).
Spectroscopic and Quantum Mechanical Study
Another study investigated the spectroscopic properties of a compound similar to the queried one, focusing on its FT-IR, NMR, and UV characteristics, along with quantum chemical analyses. The research also examined the compound's molecular properties like Mulliken charges, HOMO and LUMO energies, and other quantum mechanical aspects, contributing to a deeper understanding of its chemical behavior (P. Devi et al., 2020).
Non-linear Optical Properties
A study synthesized compounds through a three-component reaction, focusing on their non-linear optical (NLO) properties and molecular docking analyses. The synthesized compounds showed promising interactions with the colchicine binding site of tubulin, indicating potential anticancer activity through the inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Safety And Hazards
This would involve a review of the compound’s safety and hazards. It would include information on its toxicity, flammability, and environmental impact. The analysis might also discuss safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions. It might include potential applications of the compound, modifications that could be made to its structure, or new synthesis methods that could be developed.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s important to note that handling chemicals should always be done with appropriate safety measures in place.
properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c1-7(2)17-12(18)6-9(14(19)20)13(17)8-3-4-10(15)11(16)5-8/h3-5,7,9,13H,6H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXMCRGRMAARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131030 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1432679-33-8 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



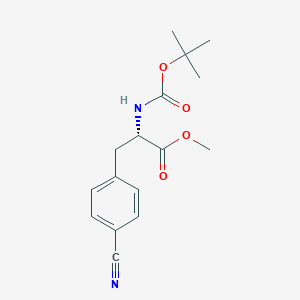
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
